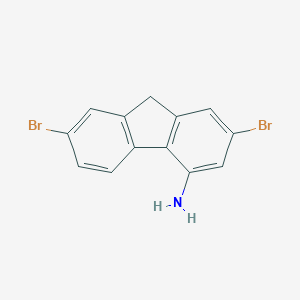

2,7-dibromo-9H-fluoren-4-amine

Description

Overview of Fluorene (B118485) Scaffolds in Organic Chemistry and Materials Science

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in the design of functional organic materials. Its rigid and planar structure provides a high degree of conjugation, which is essential for efficient charge transport and luminescence. This inherent property, combined with good thermal and chemical stability, makes fluorene derivatives attractive candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govresearchgate.net The 9-position of the fluorene core is particularly amenable to substitution, allowing for the introduction of various functional groups to tune the molecule's solubility, processability, and electronic characteristics without significantly disrupting the electronic properties of the fluorene backbone. d-nb.info

Significance of 2,7-Disubstitution and Amine Functionalization on the Fluorene Core in Advanced Materials Research

The strategic placement of substituents on the fluorene core is a powerful tool for molecular engineering. The 2,7-positions are of particular importance as they lie along the long axis of the molecule, directly influencing the electronic properties of the conjugated system. Disubstitution at these sites allows for the extension of the π-conjugation through polymerization or the introduction of electron-donating or electron-withdrawing groups to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Bromination at the 2,7-positions, as seen in 2,7-dibromofluorene (B93635), is a common and effective strategy. The bromine atoms serve as versatile synthetic handles, enabling a variety of cross-coupling reactions, such as Suzuki and Stille couplings, to construct complex conjugated polymers and dendrimers. These reactions are fundamental in creating materials with tailored band gaps and charge-transport properties.

The introduction of an amine group onto the fluorene core further enhances its functionality. Amine moieties are strong electron donors, which can significantly raise the HOMO level of the molecule. This is a crucial aspect in the design of hole-transporting materials (HTMs) for devices like perovskite solar cells and OLEDs, as it facilitates efficient injection and transport of positive charge carriers (holes). researchgate.netvu.lt Furthermore, the nitrogen atom in the amine group can improve the solubility of the molecule and promote intermolecular interactions that are beneficial for film formation and charge transport.

Research Rationale for Investigating 2,7-Dibromo-9H-fluoren-4-amine as a Versatile Building Block

The compound this compound emerges as a molecule of significant interest due to the synergistic combination of its structural features. It possesses the robust and electronically active fluorene core, the synthetically versatile bromine atoms at the 2,7-positions, and an electron-donating amine group at the 4-position. This unique arrangement of functional groups provides a compelling rationale for its investigation as a multifunctional building block in materials science.

The presence of the two bromine atoms allows for the facile synthesis of polymers and larger conjugated systems through established cross-coupling methodologies. ossila.com Simultaneously, the amine group at the 4-position can be expected to modulate the electronic properties, enhancing its hole-transporting capabilities. The synthesis of this compound is achievable, for instance, through the reduction of 2,7-dibromo-4-nitrofluorene. chemicalbook.com

The investigation into this compound is driven by the hypothesis that it can serve as a precursor to a new class of high-performance organic electronic materials. By leveraging the reactivity of the bromine and the electronic influence of the amine, researchers can design and synthesize novel polymers and small molecules with precisely controlled properties for applications in light-emitting and photovoltaic devices.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9H-fluoren-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2N/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRGFCZFXXGGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170490 | |

| Record name | Fluoren-4-amine, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-09-7 | |

| Record name | 2,7-Dibromo-9H-fluoren-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-4-amine, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-4-fluorenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6N4Y2DN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Electronic Characterization of 2,7 Dibromo 9h Fluoren 4 Amine and Its Derivatives

Photophysical Characterization for Optoelectronic Applications

The photophysical properties of organic materials are paramount in determining their suitability for applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. This section explores the key photophysical characteristics of 2,7-dibromo-9H-fluoren-4-amine and its related compounds.

Analysis of UV-Visible Absorption and Photoluminescence Spectra

The interaction of a molecule with light is fundamentally described by its UV-Visible absorption and photoluminescence (PL) spectra. The absorption spectrum reveals the electronic transitions from the ground state to excited states, while the PL spectrum provides insights into the de-excitation processes. For aminofluorene derivatives, the position of the absorption and emission maxima, as well as the fluorescence quantum yield, are highly sensitive to the molecular structure and the solvent environment.

The presence of the amino group at the C4 position of the fluorene (B118485) core generally leads to an intramolecular charge transfer (ICT) character in the excited state. This is often reflected in a red-shift of the absorption and emission bands compared to the unsubstituted fluorene. The bromine atoms at the C2 and C7 positions can further modulate these properties through their electron-withdrawing nature and heavy-atom effect, which may influence the intersystem crossing rate and, consequently, the fluorescence quantum yield.

A study of 2,7-diaminofluorene (B165470) derivatives has shown that structural modifications can be used to tune the fluorescence quantum yield (Φf) over a range of 0.05 to 0.45 researchgate.net. In a related compound, 2-amino-7-isocyanofluorene, high molar absorptivity (ε = 15–18 × 10³ M⁻¹cm⁻¹) and excellent quantum yields (Φf = 70–95%) have been reported in various solvents mdpi.com. The emission of this derivative exhibits a noticeable solvatochromism, with emission wavelengths ranging from 370 nm to 420 nm mdpi.com.

While specific data for this compound is not extensively reported, the following table provides representative photophysical data for closely related aminofluorene derivatives.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Solvent |

| 2,7-Diaminofluorene | 327-353 | 382-404 | 0.05 - 0.45 | Various |

| 2-Amino-7-isocyanofluorene | ~350 | 370-420 | 0.70 - 0.95 | Various |

Exploration of Two-Photon Absorption (2PA) Cross-Sections

Two-photon absorption (2PA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. The efficiency of this process is quantified by the 2PA cross-section (σ₂), measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). Materials with large 2PA cross-sections are highly sought after for applications in 3D microfabrication, high-resolution imaging, and photodynamic therapy.

The 2PA properties of a molecule are intimately linked to its electronic structure. For a 2PA process to be efficient, there are several requirements, including a large transition dipole moment and a significant change in the molecule's dipole moment upon excitation. Fluorene derivatives, with their extended π-conjugated system, are promising candidates for exhibiting strong 2PA. The introduction of donor and acceptor groups, such as the amine and bromo substituents in this compound, can create a charge transfer character that often enhances the 2PA cross-section.

Investigation of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This is in stark contrast to the more common aggregation-caused quenching (ACQ) effect. AIE-active materials have garnered significant attention for their potential applications in OLEDs, chemical sensors, and bio-imaging.

The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In solution, these motions provide non-radiative decay pathways for the excited state, thus quenching the fluorescence. When the molecules aggregate, these motions are hindered, which blocks the non-radiative channels and forces the excited state to decay radiatively, leading to strong emission.

Fluorene derivatives have been shown to exhibit AIE properties. For instance, a fluorene-based gold(I) complex has been reported to be AIE-active, displaying crystallization-induced emission enhancement rsc.org. While a specific study on the AIE characteristics of this compound has not been found, its rigid fluorene core combined with the potential for intermolecular interactions through hydrogen bonding (from the amine group) and halogen bonding (from the bromine atoms) suggests that it could be a candidate for exhibiting AIE. Further experimental investigation would be necessary to confirm and quantify this phenomenon for this specific compound.

Electrochemical Characterization for Charge Transport Assessment

The electrochemical properties of an organic semiconductor are crucial for understanding its charge injection and transport capabilities in electronic devices. Cyclic voltammetry is a powerful technique used to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which govern the ability of the material to accept and transport holes and electrons, respectively.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels via Cyclic Voltammetry

Cyclic voltammetry (CV) involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. The oxidation and reduction potentials obtained from the CV voltammogram can be used to estimate the HOMO and LUMO energy levels of the molecule. The HOMO level is related to the onset of the first oxidation peak, while the LUMO level is related to the onset of the first reduction peak.

The HOMO and LUMO energy levels of fluorene derivatives can be effectively tuned by introducing electron-donating or electron-withdrawing substituents. Electron-donating groups, such as the amine group in this compound, are expected to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups, like the bromine atoms, are expected to lower the LUMO energy level, making the molecule easier to reduce. This tunability is a key advantage in designing materials with specific energy level alignments for efficient charge injection from electrodes and for creating heterojunctions in multilayer devices.

A study on a series of 9-fluorenone (B1672902) derivatives demonstrated that electron-donating substituents decrease the HOMO-LUMO bandgap and increase the energy levels of both the HOMO and LUMO, while electron-withdrawing substituents have the opposite effect missouristate.edu. For indeno[1,2-b]fluorene derivatives, the introduction of a diphenylamine (B1679370) group, a strong electron donor, was shown to significantly raise the HOMO level ucm.es. Based on these principles, a representative data table for the electrochemical properties of substituted fluorene derivatives is presented below.

| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

| Fluorenone with Donor Groups | -5.14 to -5.53 | -2.91 to -3.13 | 2.23 to 2.40 |

| Indeno[1,2-b]fluorene with Donor Groups | -5.03 | -3.08 | 1.95 |

Evaluation of Charge Carrier Mobility in Thin Films

The charge carrier mobility (μ) is a measure of how quickly an electron or a hole can move through a material under the influence of an electric field. High charge carrier mobility is essential for the efficient operation of organic field-effect transistors (OFETs) and other electronic devices. The mobility in organic thin films is highly dependent on the molecular packing, film morphology, and the presence of impurities or defects.

Fluorene-based polymers and small molecules are known to exhibit good charge transport properties, particularly high hole mobilities ossila.com. The rigid and planar structure of the fluorene unit facilitates π-π stacking between adjacent molecules, which creates pathways for charge hopping. The introduction of substituents can influence the molecular packing and thus the charge carrier mobility.

Time-of-flight (TOF) and space-charge-limited current (SCLC) are common techniques used to measure charge carrier mobility in organic thin films. Several fluorene derivatives have been reported to possess high hole mobilities. For example, a fluorene derivative incorporating a carbazole (B46965) substituent exhibited a hole mobility of 3.1 x 10⁻³ cm²/Vs in its amorphous film researchgate.netresearchgate.net. The following table shows representative charge carrier mobilities for fluorene-based materials.

| Material | Mobility (μ) (cm²/Vs) | Measurement Technique |

| Fluorene derivative with carbazole | 3.1 x 10⁻³ | TOF |

| 7,14-bis(trimethylsilylethynyl) benzo[k]tetraphene (single crystal) | 0.3 | OFET |

| Ti₃C₂Tₓ MXenes thin-film | >100 | Time-dependent photoconductivity |

It is important to note that the charge carrier mobility can be significantly influenced by the processing conditions of the thin film and the architecture of the device used for the measurement rsc.orgnih.govrsc.orgmpg.de.

Structural Elucidation and Solid-State Characteristics

The solid-state arrangement of molecules, governed by their intrinsic conformation and intermolecular interactions, is a critical determinant of a material's bulk properties, including its electronic and photophysical behavior. For fluorene derivatives, which are foundational components in many organic electronic devices, a thorough understanding of their crystal structure is paramount.

X-ray Crystallography of Fluorene Derivatives to Determine Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of crystalline solids. While specific crystallographic data for this compound is not extensively available in the public domain, analysis of closely related fluorene derivatives provides significant insight into the expected molecular conformation and packing motifs.

In the case of substituted fluorenes, the crystal packing is often dictated by a balance of forces. The planarity of the fluorene core encourages π–π stacking, while substituents like halogens and amino groups can introduce other significant intermolecular forces such as halogen and hydrogen bonds. mdpi.comrsc.org For example, in the crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, the fluorene skeleton is nearly planar, and the molecules pack in layers. mdpi.com The orientation of the substituent groups with respect to the fluorene moiety is a key structural feature. mdpi.com

Below is a representative table of crystallographic data for a substituted fluorene derivative, illustrating the type of information obtained from X-ray analysis.

| Parameter | Value for a Representative Fluorene Derivative (9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde) mdpi.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.0783 (4) |

| b (Å) | 7.7303 (2) |

| c (Å) | 16.1469 (5) |

| β (°) | 108.493 (1) |

| Volume (Å3) | 1666.38 (9) |

| Z (Molecules per unit cell) | 4 |

Analysis of Intermolecular Interactions (e.g., π-π stacking) and their Impact on Material Properties

The collective effect of non-covalent intermolecular interactions within the crystal lattice dictates the material's stability, morphology, and electronic properties. mdpi.com For a molecule like this compound, several types of interactions are expected to play a crucial role.

π-π Stacking: The extended aromatic system of the fluorene core is highly conducive to π-π stacking interactions, where the electron-rich π-orbitals of adjacent molecules overlap. ncsu.eduncsu.edu These interactions are fundamental in organizing the molecules into columnar or layered structures, which are essential for charge transport in organic semiconductors. The degree of orbital overlap, determined by the stacking distance and lateral offset, directly influences the efficiency of charge hopping between molecules. The presence of electron-withdrawing bromine atoms and an electron-donating amine group can modulate the electron density of the aromatic rings, influencing the strength and geometry of these π-π interactions. rsc.org

Hydrogen Bonding: The primary amine (-NH₂) group at the C4 position is a potent hydrogen bond donor. It can form strong N-H···N or N-H···Br hydrogen bonds with neighboring molecules. Hydrogen bonds are highly directional and can create robust, multidimensional networks that enhance the thermal and structural stability of the material. ed.ac.uk The formation of specific hydrogen-bonding motifs can enforce a particular molecular packing arrangement, sometimes competing with or complementing π-π stacking. rsc.org

Halogen Bonding: The bromine atoms at the C2 and C7 positions can act as halogen bond donors. nih.gov A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen of the amine group or another bromine atom. These interactions, similar in strength to moderate hydrogen bonds, provide another layer of directional control over the crystal packing, influencing the supramolecular architecture. rsc.org

The interplay of these interactions—π-π stacking, hydrogen bonding, and halogen bonding—creates a complex energy landscape that determines the final crystal structure. This structure, in turn, governs key material properties. For example, strong π-π stacking is often correlated with high charge carrier mobility, a desirable trait for transistor applications. Conversely, disrupting π-π stacking can lead to increased fluorescence efficiency in the solid state, which is beneficial for organic light-emitting diodes (OLEDs).

Computational and Theoretical Investigations of 2,7 Dibromo 9h Fluoren 4 Amine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its excited-state extension, Time-Dependent DFT (TD-DFT), are cornerstone computational techniques for investigating the electronic and optical properties of molecules like 2,7-dibromo-9H-fluoren-4-amine. DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and molecular orbitals of a system. cognizancejournal.comzenodo.org TD-DFT builds upon this by allowing for the calculation of excited-state properties, such as absorption and emission spectra. mdpi.commdpi.com These methods provide a balance between computational cost and accuracy, making them ideal for studying the complex interplay of substituents on the fluorene (B118485) framework. researchgate.net

Prediction of Electronic Structure and Frontier Molecular Orbitals

DFT calculations are crucial for understanding the electronic landscape of this compound. The core of this analysis lies in the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and distribution of these orbitals govern the molecule's electronic behavior, including its ability to donate or accept electrons. pku.edu.cn

For this compound, the HOMO is expected to be primarily localized on the electron-rich fluorene π-system and the electron-donating amino group. mdpi.com Conversely, the LUMO is anticipated to have significant contributions from the fluorene core, with some delocalization onto the electron-withdrawing bromine atoms. smolecule.com This spatial separation of HOMO and LUMO is characteristic of a donor-π-acceptor structure and is fundamental to its potential use in optoelectronic devices.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's optical and electronic properties. A smaller gap generally corresponds to absorption at longer wavelengths. mdpi.com Computational studies on analogous fluorene derivatives allow for the estimation of these energy levels, providing a theoretical basis for predicting their behavior. mdpi.com

Table 1: Representative Calculated FMO Energies for Fluorene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Fluorene (Parent) | -5.85 | -1.95 | 3.90 | DFT/B3LYP |

| 2-Fluorofluorene | -5.90 | -2.01 | 3.89 | DFT/B3LYP/6-31G(d,p) cognizancejournal.com |

| Dibenzofulvene Derivative (A-5) | -5.15 | -2.35 | 2.80 | DFT Calculation mdpi.com |

| Aminofluorene-Thiophene Derivative | -5.20 | -2.50 | 2.70 | DFT Calculation |

This table presents illustrative data from calculations on related fluorene compounds to show typical values obtained through DFT. The values for this compound would be influenced by its specific combination of amino and bromo substituents.

Conformational Analysis and Geometrical Optimization

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For fluorene-based molecules, a key feature is the planarity of the fused ring system, which facilitates π-electron delocalization. cognizancejournal.comrsc.org

Computational studies on similar substituted fluorenes confirm that the core fluorene unit remains largely planar. cognizancejournal.com The primary conformational variables would be the orientation of the amine group relative to the fluorene ring. The planarity of the molecule is crucial as it affects molecular packing in the solid state and the efficiency of charge transport in electronic devices. rsc.org

Simulation of Optical Properties (Absorption and Emission)

TD-DFT is the primary tool for simulating the optical properties of molecules, providing insights into their UV-visible absorption and fluorescence spectra. mdpi.comambeed.com For this compound, these simulations can predict the wavelengths of maximum absorption (λ_max) and emission, which are critical for applications in OLEDs and as fluorescent probes.

The calculations typically reveal that the primary absorption bands in fluorene derivatives correspond to π-π* transitions within the conjugated system. mdpi.com The presence of the amino (donor) and dibromo (acceptor-like) substituents can also give rise to intramolecular charge-transfer (ICT) transitions, where photoexcitation causes a shift of electron density from the donor part of the molecule to the acceptor part. cnr.it These ICT states are often sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism, which can also be modeled computationally using approaches like the Polarizable Continuum Model (PCM). mdpi.comnih.gov

Molecular Dynamics Simulations for Understanding Solution and Solid-State Behavior

While quantum mechanics excels at describing the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. rsc.org MD simulations can provide a detailed, atomistic understanding of how this compound molecules interact with each other and with solvent molecules in both solution and the solid state. researchgate.net

In the solid state, MD can predict how molecules pack together, which is critical for charge transport in thin films. For planar molecules like fluorenes, π-π stacking is a key intermolecular interaction that facilitates the movement of charge carriers. rsc.org In solution, MD simulations can elucidate solvation structures and how the solvent influences the molecule's conformation and dynamics. nih.gov

Quantum Chemistry Simulations for Excitation Energies and Charge Transfer Complexes

Beyond standard TD-DFT, higher-level quantum chemistry simulations can provide more accurate calculations of excitation energies and a deeper understanding of charge transfer phenomena. arturorobertazzi.it The interaction between the electron-donating amine group and the electron-withdrawing bromine atoms on the fluorene backbone makes this compound a molecule with inherent intramolecular charge transfer (ICT) characteristics. cnr.it

Upon photoexcitation, there is a redistribution of electron density from the amine-rich part of the molecule to the bromo-substituted regions. Quantum simulations can quantify the extent of this charge transfer and calculate the properties of the resulting excited state. This is crucial for designing molecules for OLEDs, where efficient charge recombination is necessary, and for solar cells, where efficient charge separation is desired. These simulations are also vital for understanding the formation of transient charge-transfer complexes between a molecule and its neighbors or a solvent, which can influence reactivity and photostability. arxiv.org

In Silico Design and Screening of Novel this compound Derivatives

One of the most powerful applications of computational chemistry is the in silico (computer-based) design and screening of new molecules before they are synthesized in the lab. zenodo.orgresearchgate.net The bromine atoms at the 2 and 7 positions of this compound are highly versatile chemical handles. They can be readily replaced with a wide variety of other functional groups through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. mdpi.comcnr.it

Computational screening allows researchers to:

Create a virtual library: Design a large number of potential derivatives by computationally replacing the bromine atoms with different aromatic or functional groups.

Predict properties: Run DFT and TD-DFT calculations on each derivative to predict their HOMO/LUMO levels, energy gaps, and absorption spectra.

Select candidates: Identify the most promising candidates with desired electronic and optical properties for a specific application (e.g., a specific emission color for an OLED or optimal energy level alignment for a solar cell).

This approach significantly accelerates the materials discovery process, saving time and resources by focusing experimental efforts on the most promising molecular designs. mdpi.com

Applications in Advanced Organic Materials Science

Organic Electronic and Optoelectronic Devices

Fluorene (B118485) derivatives are a significant class of materials in the field of organic electronics due to their rigid, planar structure and high photoluminescence quantum yields. The 2,7-dibromo-substituted fluorene core is a versatile platform for creating a wide array of organic semiconductors through common synthetic routes like Suzuki or Stille coupling reactions. watsonnoke.com These reactions allow for the extension of the conjugated system, which is crucial for tuning the electronic and optical properties of the final material.

In the architecture of OLEDs, the active layer is where the conversion of electrical energy into light occurs. The materials used in this layer must possess specific energy levels for efficient charge injection and transport, as well as high luminescence efficiency. Fluorene-based polymers and small molecules are frequently employed in these active layers.

The development of stable and efficient blue-emitting materials remains a critical challenge in OLED technology. The wide bandgap of the fluorene unit makes it an excellent candidate for blue emission. While derivatives of 2,7-dibromofluorene (B93635) are used to synthesize blue-emitting polymers and molecules, there is no specific research available that details the use of 2,7-dibromo-9H-fluoren-4-amine as a primary blue-emitting material. Theoretical considerations suggest the amine group would modulate the electronic properties, but experimental data on its performance as a blue emitter is not present in the current body of scientific literature.

In phosphorescent OLEDs (PhOLEDs), a host material constitutes the major component of the emissive layer, doped with a small amount of a phosphorescent guest emitter. The host material must have a high triplet energy to effectively confine the excitons on the guest molecules. Fluorene derivatives are often explored as host materials. However, there are no available research findings that specifically investigate or report the application of this compound as a host material for phosphorescent OLEDs.

OFETs are fundamental components of organic circuits, where an organic semiconductor layer is used to control the flow of current. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used. The rigid and planar structure of fluorene can facilitate intermolecular π-π stacking, which is beneficial for charge transport. Derivatives of 2,7-dibromofluorene are commonly used to synthesize polymers and small molecules for OFET applications. watsonnoke.com

The ability to process organic semiconductors from solution is a key advantage for low-cost, large-area electronics manufacturing. Attaching flexible alkyl chains to the 9-position of the fluorene core is a common strategy to enhance solubility. While 2,7-dibromofluorene derivatives are foundational for creating solution-processable semiconductors, there is a lack of specific studies on the use of this compound for developing such materials.

In the realm of solar energy, organic materials are utilized as light absorbers, donors, acceptors, or charge transport layers. Fluorene-based compounds are valued for their tunable electronic properties and good film-forming capabilities. The 2,7-dibromo-9H-fluorene backbone is a common starting point for synthesizing materials for these applications. watsonnoke.com For instance, the bromine sites allow for the attachment of various aromatic groups to create polymers and small molecules with appropriate energy levels for use as hole-transporting materials (HTMs) in perovskite solar cells. Despite the extensive research on fluorene-based materials in photovoltaics, there is no specific data available on the performance or role of this compound within OPV or PSC devices.

Bipolar Charge Transporting Materials (CTMs)

The development of materials that can efficiently transport both holes and electrons, known as bipolar charge transporting materials (CTMs), is crucial for simplifying the architecture of organic light-emitting diodes (OLEDs). Fluorene-based structures have been instrumental in this area. Air-stable and solution-processable bipolar CTMs have been synthesized using a central fluorene core. nih.gov These molecules incorporate electron-transporting units like anthraquinone, 9-fluorenone (B1672902), or 9-dicyanofluorenylidine, alongside electron-donating carbazolyl moieties. nih.gov These materials exhibit good film-forming properties and have demonstrated both hole and electron mobilities, with hole mobilities generally being an order of magnitude higher than electron mobilities. nih.gov

Another approach involves creating bipolar hybrids of 2,5-diaryl-1,3,4-oxadiazole and fluorene, which incorporate triphenylamine (B166846) or carbazole (B46965) units. psu.edu These materials have shown more balanced charge-transport characteristics compared to materials with only electron-transporting or hole-transporting capabilities. psu.edu The strategic chemical modification of these bipolar molecules allows for the tuning of the HOMO-LUMO gap, enabling the emission of different colors of light in OLEDs. psu.edu

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the fluorene ring system makes it an excellent scaffold for the design of fluorescent probes and chemical sensors. elsevierpure.comnih.gov These sensors are designed to detect specific chemical species, such as metal ions and anions, with high sensitivity and selectivity.

Rational Design of Fluorene-Based Fluorescent Probes for Chemical Species

The design of fluorene-based fluorescent probes is a rational process that leverages the photophysical properties of the fluorene core. elsevierpure.com These probes are often designed based on a donor-π-electron bridge-acceptor (D-π-A) architecture. nih.gov The fluorene unit typically serves as the π-bridge and the fluorophore, while specific recognition moieties are attached to interact with the target analyte. This interaction leads to a change in the fluorescence properties of the probe, such as an enhancement or quenching of the emission, or a shift in the emission wavelength, allowing for the detection of the analyte. nih.govresearchgate.net

The versatility of the fluorene molecule allows for selective functionalization and the introduction of various recognition sites, making it possible to design probes for a wide range of chemical species. elsevierpure.combohrium.com For instance, fluorene-based polymer fluorescent probes have been synthesized for the detection of anions like SCN⁻, exhibiting excellent stability and selectivity. rsc.orgresearchgate.net

Selective Detection of Metal Ions (e.g., Hg²⁺)

Fluorene-based fluorescent probes have been successfully developed for the selective detection of heavy metal ions, which are significant environmental pollutants. One notable application is the detection of mercury ions (Hg²⁺). A chemosensor based on a fluorene-rhodamine conjugate was designed for the selective recognition of Hg²⁺. researchgate.net This probe exhibits a highly selective and sensitive response to mercury ions, with a distinct yellow fluorescence observed upon binding. researchgate.net The sensing mechanism involves the ring-opening of the rhodamine spirolactam upon interaction with Hg²⁺. researchgate.net

Another approach involves the use of hydrophilic bis(1,2,3-triazolyl)fluorene-based derivatives. nih.govacs.org These probes, synthesized via "click chemistry," show a selective enhancement in fluorescence upon chelation with Zn²⁺ and Hg²⁺ ions. nih.govacs.org The binding of the metal ions causes a blue shift in the absorption and emission spectra, with a significant increase in fluorescence intensity. nih.govacs.org

Recognition of Anions (e.g., Hypochlorite)

The detection of reactive oxygen species, such as hypochlorite (B82951) (ClO⁻), is important due to their role in biological systems and as environmental pollutants. Fluorene-based fluorescent probes have been designed for the selective recognition of hypochlorite ions. dntb.gov.uaresearchgate.net One such probe operates via an oxidative deprotection mechanism promoted by ClO⁻, leading to a significant change in its fluorescence emission. researchgate.net Another probe demonstrated a rapid response to hypochlorite, with cleavage of the probe molecule leading to a blue fluorescence enhancement. researchgate.net The development of these probes allows for the sensitive and selective detection of hypochlorite in various samples, including real water samples. bohrium.commdpi.com

Water Sensing Applications

Derivatives of 2,7-dibromo-9H-fluorene are instrumental in developing materials for water sensing applications. For instance, a water-soluble polyfluorene functionalized with glucuronic acid has been synthesized for the detection of bilirubin (B190676). google.com The synthesis involves creating a polymer backbone where 2,7-dibromo-9H-fluorene derivatives are key monomers. The process begins with the reaction of 2,7-dibromofluorene with 1,6-dibromohexane (B150918) to form 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene. google.com This intermediate is then further functionalized to create a polymer capable of sensing bilirubin in aqueous environments, demonstrating the adaptability of the fluorene structure for creating sensitive detection systems. google.com

Two-Photon Fluorescent Probes for Biological Multiphoton Imaging

The fluorene scaffold is a cornerstone in the design of two-photon fluorescent probes for high-resolution biological imaging. Scientists have synthesized a series of fluorene-based molecules that exhibit significant two-photon absorption (2PA) cross-sections. nih.gov These probes are often designed with a donor-π-acceptor (D-π-A) or a donor-π-donor (D-π-D) structure to enhance their nonlinear optical properties.

For example, a two-photon absorbing probe was developed from a fluorenyl-based structure for cell imaging. ulb.ac.be The synthesis of these probes often starts with 2,7-dibromo-9,9-dialkylfluorene, which allows for the introduction of various functional groups to tune the photophysical properties. nih.govulb.ac.be These fluorene derivatives can be tailored for multiphoton imaging by incorporating reactive linkers, enabling them to be coupled with biologically relevant molecules for targeted imaging. nih.gov The resulting bioconjugates have been successfully used for imaging intracellular structures and processes. nih.gov

Development of Amine-Reactive Probes for Bioconjugation and Biomolecule Labeling

The development of amine-reactive probes is a significant area where fluorene derivatives, originating from precursors like this compound, play a crucial role. These probes are designed to covalently bond with primary amine groups in biomolecules such as proteins and peptides. thermofisher.comthermofisher.com

Fluorene-based probes incorporating succinimidyl ester or isothiocyanate functionalities have been synthesized for bioconjugation. nih.govresearchgate.net For instance, a fluorene-based fluorophore with a succinimidyl ester group was created to react with amines. nih.gov This amine-reactive probe was then successfully conjugated with a cyclic peptide and an antibody. nih.gov Upon conjugation, the photophysical properties of the fluorene chromophore are often preserved, allowing the labeled biomolecule to be visualized using fluorescence microscopy. nih.gov The use of such probes enables the specific labeling and imaging of biomolecules, providing valuable insights into biological systems. nih.govresearchgate.net

| Reactive Group | Target Biomolecule Moiety | Resulting Bond | Stability |

| Succinimidyl Esters (SE) | Primary Amines | Carboxamide | Stable |

| Isothiocyanates (ITC) | Primary Amines | Thiourea | Stable |

Polymer Chemistry and Conjugated Macromolecules

The rigid and planar structure of the fluorene unit makes this compound and its derivatives highly valuable monomers in polymer chemistry for the creation of conjugated macromolecules with desirable electronic and photophysical properties.

Monomers and Building Blocks for Conjugated Polymers (e.g., Polyfluorenes, Oligofluorenes)

2,7-Dibromofluorene and its derivatives are fundamental building blocks for a wide range of conjugated polymers, most notably polyfluorenes and oligofluorenes. chemicalbook.com20.210.105 The bromine atoms at the 2 and 7 positions are ideal for various cross-coupling reactions, such as Suzuki and Yamamoto polymerizations, to form long polymer chains. 20.210.105rsc.org

The properties of the resulting polyfluorenes can be finely tuned by introducing different alkyl or functional groups at the C-9 position of the fluorene monomer. rsc.orgresearchgate.net This versatility has led to the development of polyfluorenes with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. chemicalbook.comossila.comsmolecule.com For example, well-defined poly(2,7-fluorene) derivatives have been synthesized that exhibit strong blue emission with high quantum yields, making them promising materials for blue-light-emitting devices. 20.210.105

Synthesis of Polyheterofluorenes

Expanding on the versatility of fluorene-based monomers, a general strategy has been developed for the synthesis of 2,7-dibromo-9-heterofluorenes. researchgate.net In these structures, the carbon at the 9-position is replaced by a heteroatom like silicon or phosphorus. This substitution opens the door to new classes of conjugated polymeric materials known as polyheterofluorenes. researchgate.net These materials are expected to exhibit unique optoelectronic properties due to the incorporation of the heteroatom into the conjugated backbone. researchgate.net The synthesis of these specialized monomers provides a pathway to novel polymers with potential applications in advanced electronic and photonic devices. researchgate.net

Conjugated Microporous Polymers (CMPs) for Photocatalysis

Conjugated microporous polymers (CMPs) represent a class of materials that combine extended π-conjugation with a permanent porous network. 2,7-Dibromofluorene derivatives are utilized as key building blocks in the synthesis of CMPs for applications in photocatalysis. nsysu.edu.twepa.gov

In a notable study, three pyrene-based CMPs were synthesized through Sonogashira–Hagihara cross-coupling reactions of 1,3,6,8-tetraethynylpyrene (B1589817) with different brominated comonomers, including 2,7-dibromo-9H-fluorene. nsysu.edu.twepa.govrsc.org The resulting fluorene-containing CMP (Py-F-CMP) was investigated for its ability to mediate photocatalytic hydrogen evolution from water. nsysu.edu.twepa.gov These materials possess high surface areas, good thermal stability, and tunable electronic properties, making them effective for capturing light and facilitating chemical reactions. nsysu.edu.twepa.govrsc.org Another study describes ferrocene-derived CMPs prepared from 9-ferrocenylidene-2,7-dibromo-9H-fluorene for potential applications in energy storage and gas capture. nsysu.edu.tw

| CMP Material | Monomers | BET Surface Area (m²/g) | H₂ Evolution Rate (µmol h⁻¹ g⁻¹) | Apparent Quantum Yield (%) |

| Py-F-CMP | 1,3,6,8-tetraethynylpyrene, 2,7-dibromo-9H-fluorene | Lower than Py-TPA-CMP | Lower than Py-TPA-CMP | Lower than Py-TPA-CMP |

| Py-TPA-CMP | 1,3,6,8-tetraethynylpyrene, tris(4-bromophenyl)amine | 454 | 19200 | 15.3 |

| Py-TPE-CMP | 1,3,6,8-tetraethynylpyrene, 1,1,2,2-tetrakis(4-bromophenyl)ethene | Lower than Py-TPA-CMP | Lower than Py-TPA-CMP | Lower than Py-TPA-CMP |

Note: Specific values for Py-F-CMP and Py-TPE-CMP were noted as lower in comparison to Py-TPA-CMP in the source material. epa.govrsc.org

Development of Fluorene-Based Dendrimers and Branched Structures

The scientific literature available does not currently contain specific research detailing the use of This compound as a foundational building block for the synthesis of fluorene-based dendrimers or complex branched structures. While the broader class of fluorene derivatives is extensively utilized in the construction of advanced organic materials, including dendrimeric and hyperbranched architectures for applications in organic electronics, specific studies initiating from This compound for this purpose are not documented in the reviewed sources.

The general synthetic strategies for fluorene-based dendrimers often involve leveraging the reactive sites on the fluorene core for iterative growth of dendritic wedges or for the attachment of pre-synthesized dendrons. Typically, functional groups such as bromo, iodo, or boronic esters at the 2- and 7-positions of the fluorene ring serve as key handles for carbon-carbon bond-forming reactions, such as the Suzuki or Stille coupling, which are instrumental in building up the dendritic framework. The functionalization at the 9-position is also crucial for tuning the solubility and processing characteristics of the final materials.

Although no direct examples involving This compound are available, the presence of the amino group at the 4-position, in addition to the two bromine atoms at the 2- and 7-positions, suggests its potential as a versatile precursor for creating asymmetric or multifunctional dendrimers. The amino group could be used for further chemical modifications, either before or after the construction of the dendritic structure, to introduce specific functionalities or to alter the electronic properties of the molecule.

Future research in this area could explore the synthetic utility of This compound in creating novel dendrimeric and branched materials. Such studies would likely focus on the selective reactions of the bromo and amino functionalities to achieve controlled growth and to produce materials with unique photophysical and electronic properties for potential applications in organic light-emitting diodes (OLEDs), sensors, or other advanced electronic devices. However, at present, there is no published research to report on these specific developments.

Structure Property Relationships and Molecular Engineering of 2,7 Dibromo 9h Fluoren 4 Amine

Influence of Bromine Substituents on Electronic, Optical, and Reactivity Profiles

The introduction of bromine atoms at the C-2 and C-7 positions of the fluorene (B118485) core is a critical design feature that significantly modulates the compound's characteristics. Bromine, being an electronegative halogen, exerts a strong electron-withdrawing inductive effect, which has profound implications for the molecule's electronic structure.

Electronic and Optical Effects: The primary electronic influence of the bromine substituents is the lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is a direct consequence of the stabilization of these orbitals by the electronegative bromine atoms. A computational study on halogenated fluorenes demonstrated that increasing the atomic number of the halogen (from fluorine to bromine) tends to result in smaller HOMO-LUMO gaps and higher reactivity. worldscientific.com This reduction in the energy gap is crucial for tuning the optical properties of the material. Specifically, lowering the LUMO level can facilitate electron injection in electronic devices, while a deeper HOMO level can improve the material's stability by making it more resistant to oxidation.

The presence of heavy atoms like bromine can also influence the photophysical pathways of the excited state. The "heavy atom effect" can promote intersystem crossing (ISC), the process where an excited singlet state converts to a triplet state. This property is particularly relevant in the design of materials for applications such as phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy.

Reactivity Profile: The carbon-bromine (C-Br) bonds at the 2 and 7 positions are highly valuable synthetic handles. These sites are reactive towards a variety of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. mdpi.com This allows for the straightforward extension of the π-conjugated system by introducing various aryl, acetylenic, or other functional groups. For instance, 2,7-dibromofluorene (B93635) derivatives are routinely used as key intermediates to build more complex, conjugated molecules and polymers for optoelectronic applications. acs.orgresearchgate.net The reactivity of these bromine sites provides a pathway to systematically modify the molecular structure and fine-tune its properties for specific device requirements. tandfonline.com For example, reacting 2,7-dibromofluorene precursors with N,N-dimethyl-4-vinylaniline via a Heck coupling reaction is a known strategy to create new conjugated materials. ias.ac.in

The table below summarizes the typical effects of bromine substitution on the fluorene core.

Table 1: Influence of Bromine Substituents on Fluorene Properties| Property | Effect of Bromine Substitution | Scientific Rationale |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO energy levels. worldscientific.com | Strong electron-withdrawing inductive effect of bromine. |

| Energy Gap (Eg) | Generally reduces the energy gap. worldscientific.com | Differential stabilization of HOMO and LUMO orbitals. |

| Photoluminescence | Can lead to red-shifted emission compared to non-brominated fluorene. | Alteration of the electronic structure and extension of conjugation. |

| Intersystem Crossing (ISC) | Promotes ISC from singlet to triplet states. | Heavy atom effect. |

| Reactivity | Provides reactive sites for cross-coupling reactions (e.g., Suzuki, Heck). mdpi.comias.ac.in | The C-Br bond is a versatile synthetic handle for further functionalization. |

| Solubility | Can increase solubility in organic solvents and increase bulkiness. worldscientific.com | Increased molecular weight and altered intermolecular forces. |

Role of the Amine Group in Modulating Electronic Properties, Reactivity, and Intermolecular Interactions

The amine (-NH2) group at the C-4 position introduces strong electron-donating character into the fluorene system, acting as a powerful counterpart to the electron-withdrawing bromine atoms.

Electronic Properties and Reactivity: As a potent electron-donating group, the amine functionality significantly raises the HOMO energy level of the molecule. This effect is localized primarily on the aminofluorene fragment. This elevation of the HOMO level reduces the ionization potential, making the molecule easier to oxidize and positioning it as an excellent hole-transporting material. In the context of a Donor-Acceptor (D-A) framework, the amine group serves as the intrinsic donor. The presence of amine substituents is known to increase the electron density on the aromatic system, which can enhance the quantum yield of fluorescence by suppressing non-radiative decay pathways. rsc.org The reactivity of the amine group itself allows for further derivatization, for instance, through N-alkylation or N-arylation, to fine-tune solubility, molecular packing, and electronic properties. Amine-containing organic molecules are known to possess interesting optical properties that make them candidates for applications in OLEDs and organic photovoltaics. cymitquimica.com

Intermolecular Interactions: The amine group is a classic hydrogen bond donor. The hydrogen atoms on the nitrogen can form strong intermolecular hydrogen bonds with acceptor atoms (like nitrogen or oxygen) on adjacent molecules. researchgate.net These interactions can enforce a more ordered molecular packing in the solid state, which is critical for efficient charge transport in thin films. The ability to form hydrogen bonds can also influence the solubility of the compound and its self-assembly behavior in solution and on surfaces. However, strong intermolecular interactions can sometimes lead to aggregation-caused quenching (ACQ) of fluorescence in the solid state, an effect that must be managed through molecular design. nih.gov The potential for hydrogen bonding is a key feature that distinguishes amine-substituted fluorenes from those with only alkyl or aryl substituents. cymitquimica.com

Impact of Substituents at the C-9 Position on Planarity, Conjugation, and Device Performance

The C-9 position of the fluorene ring is a unique "bridge" carbon that can be functionalized without directly interfering with the aromaticity of the two flanking benzene (B151609) rings. The nature of the substituents at this position has a profound impact on the molecule's three-dimensional shape, solubility, and ultimately, its performance in electronic devices. aip.org

Planarity and Conjugation: When the C-9 carbon is sp3-hybridized, typically by attaching two alkyl or aryl groups, the substituents extend out of the plane of the fluorene backbone. researchgate.net This tetrahedral geometry serves to increase solubility and prevent the close π-π stacking that often leads to emission quenching. researchgate.net However, it also electronically insulates the fluorene core from the C-9 substituents. aip.org

Conversely, creating a double bond at the C-9 position (an sp2-hybridized carbon) results in a dibenzofulvene derivative. This structural modification forces the C-9 atom and its substituent into the plane of the fluorene core, leading to a more planar and rigid molecular structure. mdpi.com This enhanced planarity can extend the effective conjugation length, leading to red-shifted absorption and emission spectra and a reduced energy gap. mdpi.commdpi.com

Device Performance: The choice of C-9 substituent is a key strategy for optimizing device performance. Bulky sp3-linked groups can improve the processability and film-forming properties of the material, leading to more uniform thin films. In OLEDs, these bulky groups can prevent aggregation and maintain high solid-state luminescence efficiency. For instance, attaching a triphenylamine (B166846) group to the C-9 position has been shown to be an effective method for controlling π-π stacking and preventing aggregation. researchgate.net

In contrast, sp2-hybridized C-9 modifications that enhance planarity and conjugation are desirable for applications where efficient charge transport through a delocalized system is paramount, such as in organic field-effect transistors (OFETs) and solar cells. mdpi.comnih.gov

Table 2: Effect of C-9 Hybridization on Fluorene Properties

| C-9 Hybridization | Typical Substituents | Impact on Planarity | Impact on Conjugation | Consequence for Device Performance |

|---|---|---|---|---|

| sp³ | Two alkyl or aryl groups. researchgate.net | Non-planar; substituents are perpendicular to the fluorene core. researchgate.net | Electronic insulation between the core and substituents. aip.org | Improved solubility, good film morphology, prevents aggregation-caused quenching. researchgate.net |

| sp² | Forms a double bond (dibenzofulvene). mdpi.com | Planar; substituent is locked in the plane of the core. mdpi.com | Extended π-conjugation across the entire molecule. mdpi.com | Red-shifted optics, lower energy gap, potentially higher charge mobility. mdpi.com |

Molecular Design Strategies for Tailored Performance

The strategic modification of the 2,7-dibromo-9H-fluoren-4-amine scaffold allows for the rational design of materials with properties tailored for specific high-performance applications.

The fluorene unit is an exceptional building block for creating molecules with a donor-π-acceptor (D-π-A) architecture. nih.gov In the case of this compound, the amine group functions as a built-in donor. The electron-withdrawing bromine atoms enhance the acceptor character of the fluorene core itself. This inherent D-A nature can be further amplified.

A common strategy involves using the reactive bromine sites to attach stronger acceptor units via cross-coupling reactions. This creates a more pronounced D-A character, leading to strong intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This ICT is desirable as it often results in red-shifted emission, making it possible to tune the color of light emitted from an OLED. The fluorene core acts as a rigid, planar, and highly conjugated π-bridge that effectively mediates the electronic communication between the donor and acceptor moieties. nih.gov D-A-D type structures based on a fluorene core have also been shown to exhibit large two-photon absorption cross-sections, a property useful for bioimaging. nih.gov

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway.

Fluorene derivatives can be engineered to exhibit AIE. One effective strategy is to introduce rotor-like substituents, such as tetraphenylethylene, at the C-9 position. ias.ac.in In dilute solutions, these rotors undergo free rotation, dissipating energy non-radiatively. In an aggregated state, the physical constraint on these rotors restricts this motion, forcing the molecule to release its energy as light. The introduction of electron-donating groups, like the amine group in this compound, can further induce or enhance AIE characteristics. nih.gov The steric bulk provided by substituents at the C-9 position can also play a role in promoting AIE by preventing the kind of close π-π stacking that leads to conventional aggregation-caused quenching. researchgate.net

The degree of planarity and the effective conjugation length are paramount in determining the electronic and optical properties of a conjugated material. mdpi.com A more planar structure generally leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in absorption and emission spectra. mdpi.com

For this compound, several strategies can be employed to control these factors:

C-9 Functionalization: As discussed, moving from sp3 to sp2 hybridization at C-9 enhances planarity. mdpi.com

C-2 and C-7 Functionalization: The reactive bromine sites are gateways to extending the conjugation length. Using coupling reactions to attach other aromatic or vinylic systems can create longer, linear conjugated paths. mdpi.com For example, Sonogashira coupling can introduce acetylenic linkers, which are rigid and help maintain planarity while extending conjugation.

Intramolecular Locking: In some designs, non-covalent interactions or short covalent tethers can be used to lock adjacent aromatic units into a more planar conformation, thereby increasing the effective conjugation.

By carefully selecting the type and position of substituents, chemists can precisely control the molecular geometry and the extent of π-electron delocalization, thereby fine-tuning the material's properties for optimal device performance. chinesechemsoc.org

Supramolecular Assembly and Host-Guest Interactions

The molecular architecture of this compound, featuring a planar fluorene core, strategically positioned bromine atoms, and an amino group, provides a versatile platform for the formation of ordered supramolecular assemblies through a variety of non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, dictate the packing of the molecules in the solid state and their ability to interact with other molecules, leading to the formation of host-guest complexes.

Research into the supramolecular behavior of closely related 2,7-dibromofluorene derivatives has shed light on the potential of this class of compounds to form intricate and functional superstructures. For instance, the introduction of a 2-hydroxy-3,5-dinitrobenzylidene substituent at the 9-position of 2,7-dibromofluorene has been shown to result in the formation of crystalline clathrates. researchgate.net In these structures, the fluorene-based host molecules create cavities that can encapsulate various guest molecules.

The primary driving force for the assembly of these host-guest complexes is the formation of hydrogen bonds between the host and guest molecules. researchgate.net The amino group in this compound is a potent hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptors. Similarly, the bromine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, further stabilizing the supramolecular structure. The extended aromatic system of the fluorene core facilitates π-π stacking interactions, which are crucial for the organization of the molecules into well-defined one-, two-, or three-dimensional networks. researchgate.net

The principles of supramolecular assembly and host-guest chemistry have been elegantly demonstrated in systems derived from 2,7-dibromo-9H-fluoren-9-one. By functionalizing the fluorenone scaffold with dipyridylamine units, researchers have successfully constructed complex, water-soluble supramolecular structures, such as a Pd16 molecular basket and trifacial tubes. acs.orgacs.org These assemblies possess well-defined internal cavities capable of encapsulating guest molecules.

The host-guest properties of these supramolecular architectures are highly dependent on the nature of the cavity and the non-covalent interactions at play. The orientation of functional groups within the host structure has a profound impact on its ability to bind specific guests. For example, a trifacial tube (T1) with inwardly oriented fluorenone carbonyl groups can encapsulate guests like E-stilbene, azobenzene, and camphor (B46023) sulfonic acid, while a similar tube (T2) with outwardly oriented carbonyls shows no such encapsulation. acs.orgacs.org This highlights the importance of pre-organizing the host for effective guest recognition. The binding of guests within these cavities is driven by a combination of factors, including hydrogen bonding and the hydrophobic effect, particularly for poorly water-soluble guests. acs.org

The following table details the host-guest interactions of a trifacial tube (T1) formed from a derivative of 2,7-dibromo-9H-fluoren-9-one.

| Host | Guest | Guest:Host Ratio | Solvent | Key Interactions |

| Trifacial Tube (T1) | E-Stilbene (G1) | 1:1 | D₂O | Encapsulation |

| Trifacial Tube (T1) | Azobenzene (G2) | 1:1 | D₂O | Encapsulation |

| Trifacial Tube (T1) | D-Camphor Sulfonic Acid (G3) | 2:1 | D₂O | Hydrogen Bonding |

Data sourced from JACS Au, 2025. acs.org

Furthermore, the concept of using functionalized building blocks for the construction of complex hosts has been extended to carbazole-based systems, which are structurally related to fluorenes. Self-assembled Fe₄L₆ cages derived from a 2,7-dibromocarbazole scaffold have been shown to exhibit strong fluorescence and bind a variety of neutral organic guests with high affinity. nsf.gov This underscores the broad potential of using halogenated aromatic cores for the development of new materials for molecular recognition and sensing.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways for 2,7-Dibromo-9H-fluoren-4-amine

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For this compound and its derivatives, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key areas of exploration include:

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce energy consumption, and minimize the use of hazardous reagents is a growing trend. dataintelo.com This includes exploring enzymatic catalysis, such as the use of lipase (B570770) for the benzannulation of indene (B144670) dienes, which has shown promise for producing fluorene (B118485) derivatives in high yields. thieme-connect.com

Catalytic C-H Activation: Direct functionalization of C-H bonds is an atom-economical approach that can streamline the synthesis of complex fluorene derivatives. Future work may focus on developing selective catalysts for the direct amination or further functionalization of the fluorene backbone, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting the synthesis of this compound and related compounds to flow processes could lead to more efficient and reproducible production.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for various organic transformations, including the synthesis of heterocyclic compounds and cross-coupling reactions often used to modify the fluorene core.

A comparative look at traditional versus emerging synthetic strategies is presented below.

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Catalysts | Often relies on stoichiometric amounts of reagents. | Utilizes catalytic amounts of (often recyclable) catalysts. |

| Solvents | Frequently employs chlorinated and other hazardous solvents. | Prefers water, ethanol, or solvent-free conditions. |

| Energy Input | Typically requires prolonged heating. | Can utilize alternative energy sources like microwaves or operate at lower temperatures. thieme-connect.com |

| Atom Economy | Can be low due to multi-step processes and use of protecting groups. | Aims for high atom economy through direct functionalization. |

| Waste Generation | Can produce significant amounts of chemical waste. | Designed to minimize byproducts and waste streams. |

The synthesis of this compound is often achieved from the reduction of 2,7-dibromo-4-nitrofluorene. chemicalbook.com Greener reduction methods, for instance, using catalytic transfer hydrogenation, could be a key research focus.

Advanced Applications in Bioelectronics and Nanomaterials

The inherent properties of the fluorene scaffold, such as high photoluminescence quantum yield and good charge transport characteristics, make it an excellent candidate for applications at the interface of biology and electronics.

Bioelectronics: The amine group on this compound provides a reactive handle for bioconjugation, allowing these fluorescent molecules to be attached to proteins, DNA, or other biological entities. This opens up possibilities for:

Fluorescent Biosensors: Designing probes for the detection of specific biological analytes, where binding events lead to a change in the fluorescence signal. researchgate.net

Bioimaging: Developing advanced fluorescent labels for two-photon microscopy, which allows for deeper tissue imaging with reduced photodamage. researchgate.net

Organic Electrochemical Transistors (OECTs): Functionalized fluorene polymers can be used as the active channel material in OECTs for detecting biological signals.

Nanomaterials: Fluorene derivatives are being incorporated into various nanomaterials to harness their unique optical and electronic properties.

Conjugated Polymer Nanoparticles (CPNs): CPNs made from fluorene-based polymers are highly fluorescent and can be used for targeted cell imaging and sensing applications. d-nb.info Research is focused on controlling the size and surface chemistry of these nanoparticles to enhance their biocompatibility and targeting efficiency.

Quantum Dots (QDs) Sensitization: Fluorene-based molecules can act as antennas, absorbing light and transferring the energy to semiconductor quantum dots, a process that can be exploited in light-harvesting applications.

Integration into Hybrid Organic-Inorganic Advanced Material Systems

Combining the processability and tunable properties of organic materials like this compound with the robustness and high performance of inorganic materials is a promising route to novel functionalities.

Perovskite Solar Cells (PSCs): Fluorene-based polymers are being developed as hole-transporting materials (HTMs) in inverted (p-i-n) PSCs. mdpi.com The amine functionality can improve the interface between the perovskite layer and the HTM, enhancing charge extraction and device stability. northumbria.ac.uk Future work will involve designing polymers based on this compound to optimize energy level alignment and hydrophobicity for even more efficient and durable air-processed PSCs. mdpi.com

Hybrid Light-Emitting Diodes (LEDs): Integrating fluorene-based emitters with inorganic charge transport layers or quantum dots can lead to hybrid LEDs with improved color purity, efficiency, and lifetime. The amine group can facilitate the formation of stable interfaces with inorganic components.

Functionalized Inorganic Nanostructures: Grafting this compound onto the surface of inorganic nanoparticles (e.g., silica, titania, gold) can create hybrid materials with combined properties. For instance, such materials could be used in catalysis, where the inorganic component provides the catalytic activity and the organic component offers a specific chemical environment or acts as a photosensitizer.

| Hybrid System Component | Role of Fluorene Derivative | Potential Application |

| Inorganic Perovskite | Hole-Transporting Material (HTM) | High-Efficiency Solar Cells mdpi.comnorthumbria.ac.uk |

| Semiconductor Quantum Dots | Emitter/Sensitizer | Advanced Displays, Bioimaging |

| Metal Oxide Nanoparticles | Surface Functionalization | Photocatalysis, Sensors |

| Cyclotriphosphazene Core | Organic Emitter Arms | Thermally Stable Blue-Light-Emitting Polymers researchgate.net |

Development of Next-Generation Characterization Techniques for Functionalized Fluorenes

As the complexity of fluorene-based materials and devices grows, so does the need for advanced characterization techniques to probe their structure and function at various length and time scales.

Advanced Spectroscopic Methods:

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved photoluminescence spectroscopy are crucial for understanding the dynamics of excited states, charge transfer, and energy transfer processes that govern the performance of optoelectronic devices.

Single-Molecule Spectroscopy: This technique allows for the study of individual molecules, revealing heterogeneities in properties that are averaged out in bulk measurements. It is particularly valuable for understanding the behavior of fluorescent probes in complex biological environments.

High-Resolution Microscopy:

Scanning Probe Microscopy (SPM): Techniques like Kelvin Probe Force Microscopy (KPFM) can map the surface potential and work function of thin films with nanoscale resolution, providing insights into the electronic landscape of organic semiconductor devices.

Cryo-Electron Microscopy (Cryo-EM): For fluorene-based materials that form self-assembled structures, cryo-EM can provide high-resolution structural information in a near-native state.

In-situ and Operando Characterization: Studying materials under actual operating conditions is key to understanding degradation mechanisms and improving device stability. This includes techniques like operando X-ray diffraction, spectroscopy, and microscopy to monitor changes in the material's structure and properties while a device is functioning.

A summary of relevant characterization techniques is provided below.

| Technique | Information Gained | Relevance to Functionalized Fluorenes |

| NMR, Mass Spectrometry, IR Spectroscopy | Molecular Structure Confirmation | Foundational for verifying synthesis of new derivatives. nih.gov |

| UV-Vis and Fluorescence Spectroscopy | Electronic Absorption and Emission Properties | Essential for characterizing optical properties for OLEDs and sensors. nih.govbohrium.com |

| Cyclic Voltammetry (CV) | HOMO/LUMO Energy Levels, Redox Potentials | Critical for designing materials for solar cells and OLEDs. rsc.orgumich.edu |

| X-ray Crystallography | Solid-State Packing and Conformation | Provides detailed structural insights that influence bulk properties. nih.gov |

| Time-Dependent Density Functional Theory (TD-DFT) | Theoretical Absorption/Emission Spectra | Complements experimental data and aids in interpreting electronic transitions. nih.govmdpi.com |

Predictive Design of Fluorene-Based Materials through Integrated Computational and Experimental Approaches

The traditional Edisonian approach to materials discovery is being increasingly replaced by a design-oriented strategy where computational modeling guides experimental synthesis and characterization.

Computational Screening: Using density functional theory (DFT) and time-dependent DFT (TD-DFT), it is possible to calculate the key properties of virtual compounds, such as their energy levels, absorption and emission spectra, and charge mobility. scinito.aimtroyal.caresearchgate.net This allows for the rapid screening of large libraries of potential fluorene derivatives to identify promising candidates for specific applications before committing to their synthesis. For example, computational studies can predict how different substituents on the this compound core will affect its electronic properties. mdpi.com

Machine Learning (ML): ML models can be trained on existing experimental and computational data to predict the properties of new materials with even greater speed. This can accelerate the discovery of fluorene derivatives with optimized characteristics.

Structure-Property Relationship Databases: The systematic collection of experimental and computational data on functionalized fluorenes will enable the development of robust structure-property relationships. northumbria.ac.uk This knowledge base will be invaluable for designing new materials with tailored properties. For example, understanding how the amine and bromine substituents on the fluorene core influence its performance as a hole-transporting material can guide the design of next-generation materials for perovskite solar cells. northumbria.ac.uk

The iterative loop of computational design, chemical synthesis, and experimental characterization is a powerful paradigm for accelerating the development of new high-performance materials based on the this compound scaffold.

Q & A